molecular formula C10H11NO B3353653 (5-Methyl-1H-indol-2-YL)methanol CAS No. 55795-87-4

(5-Methyl-1H-indol-2-YL)methanol

Cat. No. B3353653
CAS RN: 55795-87-4
M. Wt: 161.2 g/mol
InChI Key: RVDJIFTTXJOJJA-UHFFFAOYSA-N
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Description

“(5-Methyl-1H-indol-2-YL)methanol” is a chemical compound with a molecular formula of C10H11NO . It is a derivative of indole, which is a heterocyclic compound that is widely studied for its diverse biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves the use of commercially available raw materials. For instance, a key starting material can be synthesized from 5-Bromo-1H-indole through the simultaneous reduction of three carbonyl groups with an inexpensive reagent called vitride .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1H-indol-2-YL)methanol” consists of a planar indole ring system . The compound has a molecular weight of 161.20 g/mol .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, six signals in the aromatic region (140.8–111.1 ppm), and two signals in the aliphatic region (63.2 and 45.9 ppm) were observed for a proposed structure that has eight aromatic and one aliphatic carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-1H-indol-2-YL)methanol” include a molecular weight of 161.20 g/mol, a topological polar surface area of 25.2 Ų, and a complexity of 160 .

Scientific Research Applications

Safety and Hazards

“(5-Methyl-1H-indol-2-YL)methanol” may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Therefore, it is expected that indole derivatives, including “(5-Methyl-1H-indol-2-YL)methanol”, will continue to be a focus of research in the future.

properties

IUPAC Name

(5-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJIFTTXJOJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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